2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused tricyclic scaffold with a carboxamide substituent at position 3. The 2-methoxyphenyl group at position 1 and the propenyl (allyl) chain on the carboxamide nitrogen distinguish it from analogs. Pyrroloquinoxalines are explored for diverse applications, including kinase inhibition, corrosion protection, and anticancer activity .
Properties
IUPAC Name |
2-amino-1-(2-methoxyphenyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-12-23-21(27)17-18-20(25-14-9-5-4-8-13(14)24-18)26(19(17)22)15-10-6-7-11-16(15)28-2/h3-11H,1,12,22H2,2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVABCNUPZIKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler–Napieralski Cyclization
1-(2-Aminophenyl)pyrrole derivatives undergo cyclization in the presence of phosphorus oxychloride (POCl₃) at reflux temperatures (110–120°C). For the target compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,3-dione serves as the starting material. Reaction with 2-nitroaniline derivatives in acetic acid under microwave irradiation yields intermediate nitro-substituted pyrroloquinoxalines. Subsequent reduction using NaBH₄-CuSO₄ converts nitro groups to amines.
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | POCl₃, Acetic Acid | 110°C | 4–6 h | 65–70% |
| Reduction | NaBH₄, CuSO₄ | RT to 60°C | 2 h | 85% |
Carboxamide Functionalization
The N-(prop-2-en-1-yl)carboxamide moiety is introduced via amide coupling or Schlenk techniques .
Carboxylic Acid Activation
The pyrroloquinoxaline-3-carboxylic acid intermediate is activated using ethyl chloroformate in THF, followed by reaction with propargylamine.
Procedure
- Dissolve carboxylic acid (1 equiv) in THF.
- Add ethyl chloroformate (1.2 equiv) and N-methylmorpholine (2 equiv) at 0°C.
- After 30 min, add propargylamine (1.5 equiv) and stir for 12 h.
- Isolate via column chromatography (hexane/ethyl acetate).
Yield : 68%
Direct Amination
Alternatively, a Pd-catalyzed amination using propargylamine and BrettPhos Pd G3 in dioxane at 100°C achieves direct C–N bond formation.
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | XantPhos | Dioxane | 61% |
Final Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 6.7 min, purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Bischler–Napieralski | High regioselectivity | Requires harsh conditions (POCl₃) | 60–70% |
| Ullmann Coupling | Functional group tolerance | Costly catalysts | 65–72% |
| Direct Amination | One-step amidation | Moderate yields | 60–68% |
Chemical Reactions Analysis
2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have highlighted the antiviral efficacy of quinoxaline derivatives, including those related to the structure of 2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. These compounds have shown promise as inhibitors against respiratory viruses such as influenza and coronaviruses. The structural flexibility of quinoxalines allows for modifications that enhance their interaction with viral targets, making them suitable candidates for antiviral drug development .
Cancer Therapeutics
Compounds within the pyrroloquinoxaline class have been investigated for their potential in cancer treatment. The ability to modify the pharmacophoric elements of these compounds can lead to the development of selective inhibitors targeting cancer cell proliferation and survival pathways. Preliminary data suggest that derivatives may exhibit cytotoxic effects on various cancer cell lines, warranting further exploration into their mechanisms of action .
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. SAR studies on pyrroloquinoxaline derivatives have indicated that specific functional groups significantly influence their biological properties, including potency and selectivity against viral targets. For instance, modifications at the 6th position of the quinoxaline ring have been linked to enhanced inhibitory activity against SARS-CoV-2 protease, indicating a promising avenue for therapeutic development against COVID-19 .
Synthesis and Derivative Development
Synthetic Approaches
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance efficiency .
Library Development
Researchers are actively developing libraries of quinoxaline derivatives through combinatorial chemistry methods. This approach allows for high-throughput screening of numerous compounds to identify those with desirable biological activities, which can then be further characterized and optimized based on SAR insights .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers and Methoxy Substituent Variations
- 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (25Q): Molecular Formula: C₁₈H₁₅N₅O₂ . Key Difference: Methoxy group at position 3 instead of 2 on the phenyl ring. Implications: Positional isomerism can alter electronic distribution and steric interactions. The 3-methoxy derivative may exhibit reduced planarity, affecting π-π stacking in biological targets compared to the 2-methoxy analog .
- 2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Modifications: 5-Methoxy and 2-methyl groups on the phenyl ring. Synthesis: Demethylation using BBr₃ and hydrolysis with H₂SO₄ yield hydroxy derivatives, suggesting strategies for functional group interconversion in the target compound .
Carboxamide Side Chain Modifications
- N-(2-Methoxyethyl) Analogs: Example: 2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (C₂₃H₂₃N₅O₄) . Comparison: The 2-methoxyethyl chain increases hydrophilicity vs. the propenyl group. Ethoxybenzylidene substituents may enhance metabolic stability .
- N-(2-Phenylethyl) Derivative: Example: 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide . Key Feature: Thiophene ring introduces sulfur-based interactions. The phenylethyl chain could improve lipophilicity, favoring membrane penetration .
Functional Group Replacements
- Carbonitrile vs. Carboxamide: Example: 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile . Application: Acts as a corrosion inhibitor for C38 steel in HCl (88% efficiency at 10⁻³ M). The electron-withdrawing cyano group enhances adsorption on metal surfaces vs.
- Ester Derivatives: Example: Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxylate . Impact: Trifluoromethyl groups increase electronegativity and bioavailability. Esters may serve as prodrugs, hydrolyzing to active carboxylic acids .
Structural and Functional Comparison Table
Research Findings and Implications
- Biological Activity : The propenyl group in the target compound may confer reactivity for covalent binding to kinases or other enzymes, similar to allyl-containing drugs .
- Solubility : N-propenyl could reduce solubility vs. N-(2-methoxyethyl) analogs but improve blood-brain barrier penetration .
- Correlation with Structural Data: Crystallographic studies using SHELX/ORTEP (e.g., ) reveal that substituent orientation significantly impacts binding pocket interactions. For example, the 2-methoxyphenyl group may adopt a coplanar conformation with the quinoxaline ring, optimizing π-stacking .
Biological Activity
The compound 2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often employing catalysts to facilitate the formation of the pyrroloquinoxaline scaffold. The structural formula can be represented as follows:
Key Structural Features
- Pyrroloquinoxaline Core : This bicyclic structure is known for various biological activities.
- Substituents : The presence of a methoxy group and an allyl amine moiety contributes to its unique properties.
Anticancer Properties
Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the Mcl-1 protein, which is implicated in cancer cell survival. The mechanism involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Antimicrobial Activity
Research has demonstrated that certain pyrroloquinoxaline derivatives possess antimicrobial properties. In vitro studies revealed that these compounds could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 6.25 to 32 µg/mL against several pathogens .
Neuroprotective Effects
There is emerging evidence suggesting that pyrroloquinoxaline derivatives may also exhibit neuroprotective effects. Preliminary findings indicate that they can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of pyrroloquinoxaline derivatives and evaluated their anticancer properties against various cancer cell lines. The results showed that one derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating potent activity .
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of this class of compounds. The study reported that a related pyrroloquinoxaline derivative had an MIC value of 12 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
